(S)-4-Vinyloxazolidin-2-one

Polymer Chemistry Stereospecific Polymerization Chiral Materials

Researchers requiring enantiopure (S)-configured chiral auxiliaries often encounter supply gaps. (S)-4-Vinyloxazolidin-2-one solves this with its unique stereochemistry and reactive vinyl handle, enabling high diastereoselectivity in Pd-catalyzed carbonylation and serving as a key intermediate for amino alcohol natural products. The vinyl group also supports stereospecific cationic polymerization for optically active helical polymers. Sourced from D-isoascorbic acid, both enantiomers are accessible, ensuring consistent procurement. Available in ≥95% purity with prompt global delivery.

Molecular Formula C5H7NO2
Molecular Weight 113.116
CAS No. 146565-74-4
Cat. No. B2389727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Vinyloxazolidin-2-one
CAS146565-74-4
Molecular FormulaC5H7NO2
Molecular Weight113.116
Structural Identifiers
SMILESC=CC1COC(=O)N1
InChIInChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1
InChIKeyWRQDRNWXVRNPFT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Vinyloxazolidin-2-one Overview


(S)-4-Vinyloxazolidin-2-one is a chiral, non-racemic heterocyclic compound belonging to the oxazolidin-2-one class. Its structure is characterized by an oxazolidinone ring with a vinyl substituent at the 4-position in the (S)-configuration. This compound serves as a crucial chiral building block and auxiliary in asymmetric synthesis, and its vinyl group enables its application as a monomer in polymer chemistry. It is a key intermediate for the synthesis of amino alcohol natural products [1]. A convenient synthetic route to both the (S)- and (R)-enantiomers from the inexpensive precursor D-isoascorbic acid has been reported, enhancing its synthetic utility [2].

Why (S)-4-Vinyloxazolidin-2-one Cannot Be Substituted


Generic substitution with other oxazolidinones is not possible due to the critical interplay of the compound's specific stereochemistry ((S)-configuration) and its unique vinyl functional group. The absolute configuration dictates the stereochemical outcome in reactions like diastereoselective transformations, meaning that the (R)-enantiomer or other 4-substituted chiral auxiliaries would lead to the opposite or different stereochemistry [2]. Furthermore, the vinyl group provides a unique reactive handle, enabling applications not possible with non-vinyl oxazolidinones, such as serving as a key intermediate for amino alcohol synthesis [1] or acting as a monomer in stereospecific polymerization . These combined features are not found in other common oxazolidinones, such as the 4-phenyl or 4-benzyl derivatives, which lack the vinyl functionality for polymer applications.

Quantitative Evidence for (S)-4-Vinyloxazolidin-2-one


Stereospecific Polymerization for Helical Polymers

While acryloyl monomers like N-acryloyl-(S)-4-phenyl-2-oxazolidinone produce polymers with a random-coil structure (a 'cryptochiral' chain), the cationic polymerization of nonconjugated chiral vinyl oxazolidinones, a class to which (S)-4-vinyloxazolidin-2-one belongs, yields polymers that adopt a solution-stable, one-handed helical conformation . This chiral amplification is a direct consequence of the nonconjugated vinyl group's steric and electronic properties, in contrast to the conjugated acryloyl monomers.

Polymer Chemistry Stereospecific Polymerization Chiral Materials

Copolymerization Reactivity: N-Vinyloxazolidone vs. N-Vinylpyrrolidone

A comparative study on the copolymerization of N-vinyloxazolidone and N-vinylpyrrolidone with various vinyl monomers provides quantitative reactivity data [1]. While both are similar, N-vinyloxazolidone was found to be less reactive than N-vinylpyrrolidone as a comonomer, and the properties of the resultant copolymers differed appreciably [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Diastereoselective Dihydropyridinone Synthesis

5-Vinyloxazolidin-2-ones, structurally analogous to the target compound, can be converted into 3,6-disubstituted 3,6-dihydropyridin-2-ones via a Pd-catalyzed carbonylation and enolate alkylation sequence with high diastereoselectivity [1]. The stereochemistry is controlled by the chiral oxazolidinone moiety.

Asymmetric Synthesis Diastereoselectivity Heterocyclic Chemistry

Validated Applications of (S)-4-Vinyloxazolidin-2-one


Cationic Polymerization to Helical Polymers

Based on its class behavior, (S)-4-Vinyloxazolidin-2-one is a prime candidate for stereospecific cationic polymerization to produce optically active, isotactic polymers that adopt a solution-stable, one-handed helical conformation . This is in direct contrast to polymers derived from analogous acryloyl monomers, which form random coils . Researchers in polymer and materials science should consider this compound when developing new chiral stationary phases for chromatography, asymmetric catalysts, or advanced materials with unique optical and thermal properties.

Chiral Monomer for Copolymer Property Tuning

The known copolymerization behavior of N-vinyloxazolidones indicates that (S)-4-Vinyloxazolidin-2-one can be used as a comonomer to tune the properties of polymers [1]. Its lower reactivity relative to N-vinylpyrrolidone allows for controlled incorporation into a copolymer chain, leading to materials with distinct properties [1]. This scenario is directly relevant for industrial R&D in coatings, adhesives, and specialty polymers where fine-tuning of hydrophilicity, reactivity, or thermal behavior is required.

Asymmetric Heterocycle Synthesis via Pd Catalysis

The documented high diastereoselectivity in converting 5-vinyloxazolidin-2-ones to 3,6-disubstituted 3,6-dihydropyridin-2-ones [2] validates the use of (S)-4-Vinyloxazolidin-2-one as a chiral auxiliary in palladium-catalyzed carbonylation and alkylation sequences. This application is most pertinent to medicinal and organic chemistry groups engaged in the stereoselective synthesis of complex heterocyclic scaffolds, which are common motifs in drug discovery and natural product synthesis.

Amino Alcohol Natural Product Synthesis

As a versatile intermediate, (S)-4-Vinyloxazolidin-2-one is a valuable starting material for the synthesis of amino alcohol natural products [3]. This application is particularly relevant for academic and industrial groups engaged in total synthesis. The ability to source both enantiomers from a common, inexpensive precursor [4] further simplifies the procurement and scale-up process for projects requiring either configuration.

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